An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile for Advanced Research
An In-Depth Technical Guide to 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While a specific CAS number for this derivative has not been formally assigned in publicly accessible databases, this document details its synthesis from commercially available precursors, its anticipated chemical and physical properties, and its potential applications, particularly in the realm of drug discovery. The information herein is curated to empower researchers with the foundational knowledge required for its synthesis, characterization, and strategic utilization in novel research endeavors.
Core Identifiers and Chemical Properties
The target compound, 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile, is a derivative of the foundational molecule, Pyrrole-2-carbonitrile. Key identifiers and properties of the parent compound are essential for understanding the derivative.
| Identifier | Value | Source |
| IUPAC Name | 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile | N/A |
| Molecular Formula | C₁₂H₉FN₂ | N/A |
| Molecular Weight | 200.22 g/mol | N/A |
| Parent CAS Number | 4513-94-4 (for 1H-Pyrrole-2-carbonitrile) | [1][2] |
The introduction of the 4-fluorobenzyl group at the N-1 position of the pyrrole ring is expected to significantly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. Fluorine's high electronegativity can modulate the electronic properties of the entire molecule, potentially enhancing its biological activity and pharmacokinetic profile.[1][2][3]
Synthesis and Mechanistic Insights
The synthesis of 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is most effectively achieved through the N-alkylation of 1H-pyrrole-2-carbonitrile. This reaction proceeds via a nucleophilic substitution mechanism where the pyrrole nitrogen, after deprotonation by a suitable base, attacks the electrophilic benzylic carbon of a 4-fluorobenzyl halide.
Diagram of the Synthetic Pathway
Caption: Synthetic route to the target compound.
Detailed Experimental Protocol
This protocol is adapted from established N-alkylation procedures for pyrrole derivatives.[4][5]
Materials:
-
1H-Pyrrole-2-carbonitrile (CAS: 4513-94-4)
-
4-Fluorobenzyl bromide
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 1H-pyrrole-2-carbonitrile (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Slowly add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile.
Spectroscopic and Analytical Characterization
¹H NMR Spectroscopy (Predicted)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyrrole H5 | ~7.0 | t | ~2.5 |
| Pyrrole H3 | ~6.8 | dd | ~2.5, 1.5 |
| Pyrrole H4 | ~6.2 | t | ~2.5 |
| Benzyl CH₂ | ~5.5 | s | - |
| Aromatic CH (ortho to F) | ~7.1 | t | ~8.5 |
| Aromatic CH (meta to F) | ~7.3 | dd | ~8.5, 5.5 |
¹³C NMR Spectroscopy (Predicted)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Nitrile (C≡N) | ~115 |
| Pyrrole C2 | ~125 |
| Pyrrole C5 | ~122 |
| Pyrrole C3 | ~112 |
| Pyrrole C4 | ~110 |
| Benzyl CH₂ | ~51 |
| Aromatic C-F | ~163 (d, ¹JCF ≈ 245 Hz) |
| Aromatic C (ipso to CH₂) | ~132 (d, ⁴JCF ≈ 3 Hz) |
| Aromatic CH (meta to F) | ~129 (d, ³JCF ≈ 8 Hz) |
| Aromatic CH (ortho to F) | ~116 (d, ²JCF ≈ 21 Hz) |
Infrared (IR) Spectroscopy (Predicted)
| Functional Group | Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | 2220-2230 |
| C-H (Aromatic) | 3050-3150 |
| C-H (Aliphatic) | 2850-2960 |
| C=C (Aromatic) | 1500-1600 |
| C-F | 1000-1100 |
Mass Spectrometry (MS)
In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 200. A prominent fragment would likely be the tropylium ion resulting from the loss of the pyrrole-2-carbonitrile moiety, appearing at m/z 109 (fluorotropylium cation).
Applications in Drug Discovery and Materials Science
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[7][8] The incorporation of a fluorine atom can enhance a molecule's metabolic stability and binding affinity to biological targets.[2][3]
Potential Therapeutic Applications:
-
Anticancer Agents: Many pyrrole derivatives exhibit potent anticancer activity.[7] The 4-fluorobenzyl moiety could enhance interactions with target proteins.
-
Antiviral and Antimicrobial Agents: Fluorinated heterocycles have shown promise as antiviral and antimicrobial drugs.[3]
-
Enzyme Inhibitors: The specific stereoelectronic properties of this compound could make it a candidate for inhibiting various enzymes implicated in disease.
Workflow for Biological Screening
Caption: A typical workflow for biological evaluation.
Safety and Handling
While specific toxicity data for 1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile is unavailable, the parent compound, Pyrrole-2-carbonitrile, is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation.[1] Standard laboratory safety precautions should be strictly followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust or aerosols.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1-(4-Fluorobenzyl)-1H-pyrrole-2-carbonitrile represents a promising scaffold for the development of novel therapeutic agents and advanced materials. This guide provides the essential technical information for its synthesis, characterization, and potential applications. The strategic incorporation of the 4-fluorobenzyl group offers a valuable avenue for modulating the properties of the pyrrole-2-carbonitrile core, opening up new possibilities for research and development.
References
-
PubChem. Pyrrole-2-carbonitrile. National Center for Biotechnology Information. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]
-
El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Molecules, 26(21), 6463. [Link]
-
Iannelli, P., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 207, 112711. [Link]
-
Kilic-Kurt, Z., et al. (2019). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 24(16), 2958. [Link]
-
PharmaGuideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
The Royal Society of Chemistry. Supporting Information for a related synthesis. [Link]
Sources
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 6. rsc.org [rsc.org]
- 7. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
